molecular formula C4H5AuO4S B1210753 Aurothiomalate CAS No. 33796-26-8

Aurothiomalate

Cat. No. B1210753
CAS RN: 33796-26-8
M. Wt: 346.11 g/mol
InChI Key: XJHSMFDIQHVMCY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aurothiomalic acid is a sulfur-containing carboxylic acid that is thiomalic acid in which the sulfur atom is linked to a gold atom. It is a gold coordination entity and a sulfur-containing carboxylic acid. It derives from a thiomalic acid. It is a conjugate acid of an aurothiomalate(2-).
A variable mixture of the mono- and disodium salts of gold thiomalic acid used mainly for its anti-inflammatory action in the treatment of rheumatoid arthritis. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.

Scientific Research Applications

Interaction with Proteins

Aurothiomalate (AuTm) is an old, clinically established, antiarthritic gold drug, now being reconsidered for cancer treatment and other therapeutic indications. It interacts with protein targets, affecting metalation patterns in proteins like ribonuclease A, cytochrome c, and lysozyme. These interactions are distinct from those caused by auranofin, suggesting a non-covalent interaction mode of AuTm binding to these proteins (Darabi et al., 2015).

Inhibition of Cyclooxygenase and Other Molecules in Chondrocytes

AuTm inhibits cyclooxygenase 2 (COX-2), matrix metalloproteinase 3 (MMP-3), and interleukin-6 (IL-6) expression in chondrocytes, likely through increased expression of MAPK phosphatase 1 (MKP-1). This results in decreased activation of p38 MAPK, offering insights into its anti-inflammatory and antierosive actions (Nieminen et al., 2010).

Modulation of Glucocorticoid Receptor Function

AuTm can modulate glucocorticoid hormone action, affecting the receptor's ligand- and DNA-binding activities and transactivation function. This suggests AuTm may influence hormonal responsiveness in treatments (Tanaka et al., 1995).

Impact on Leukocytes

Research indicates that AuTm may be converted to aurocyanide by activated polymorphonuclear leukocytes, which can affect the drug's activity in vivo, suggesting a mechanism for AuTm's effectiveness in rheumatoid arthritis treatments (Graham & Dale, 1990).

Effect on Metabolites in Blood Plasma

AuTm influences the status of low-molecular-mass endogenous metabolites in blood plasma, inducing changes in the levels of triacylglycerols and ketone bodies. This reflects its impact on energy utilization and metabolic pathways (Grootveld et al., 1991).

Inhibition of Protein-Tyrosine Phosphatases

AuTm inhibits protein-tyrosine phosphatases like CD45 and PTP1B, suggesting that gold's cellular effects might result from the inhibition of these signaling molecules, providing insight into AuTm's mechanism in treating autoimmune and inflammatory disorders (Wang et al., 1997).

Influence on Mononuclear Blood Cells

AuTm impacts the differentiation and function of human mononuclear phagocytes, affecting their engulfment capacity and cell survival. This could explain AuTm's effectiveness in rheumatoid arthritis (Viken & Lamvik, 2009).

Interaction with Transcription Factors

AuTm inhibits DNA binding by transcription factors like AP-1, with varying effects on other transcription factors. This suggests a role in modulating gene expression, relevant to its anti-rheumatic effects (Handel et al., 1993).

Effects on Osteosarcoma

AuTm has been evaluated for its effects on canine and human osteosarcoma cells, showing potential in reducing tumor cell survival, growth, and metastasis. This suggests its utility as a possible adjunct therapy for osteosarcoma (Scharf et al., 2014).

Influence on Malaria Treatment

AuTm has shown promise in influencing the survival of Plasmodium berghei-infected mice. Its ability to stimulate eryptosis in infected erythrocytes may contribute to its beneficial effects in malaria treatment (Alesutan et al., 2010).

properties

CAS RN

33796-26-8

Product Name

Aurothiomalate

Molecular Formula

C4H5AuO4S

Molecular Weight

346.11 g/mol

IUPAC Name

1,4-dihydroxy-1,4-dioxobutane-2-thiolate;gold(1+)

InChI

InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1

InChI Key

XJHSMFDIQHVMCY-UHFFFAOYSA-M

SMILES

C(C(C(=O)O)[S-])C(=O)O.[Au+]

Canonical SMILES

C(C(C(=O)O)[S-])C(=O)O.[Au+]

synonyms

Aurolate
Aurothiomalate
Aurothiomalate, Sodium
Gold Disodium Thiomalate, Monohydrate
Gold Sodium Thiomalate
Gold Thiomalate
Gold Thiomalate, Sodium
Gold Thiomalic Acid
Mercaptobutanedioic Acid Monogold(1+) Sodium Salt
Miocrin
Miocrisin
Monogold (1+) Disodium Thiomalate
Myochrysine
Myocrisin
Myocrysine
Sodium Aurothiomalate
Sodium Gold Thiomalate
Sodium Thiomalate, Gold
Sodium Thiomalatoaurate
Tauredon
Thiomalate, Gold
Thiomalatoaurate, Sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aurothiomalate
Reactant of Route 2
Aurothiomalate
Reactant of Route 3
Aurothiomalate
Reactant of Route 4
Aurothiomalate
Reactant of Route 5
Aurothiomalate
Reactant of Route 6
Aurothiomalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.